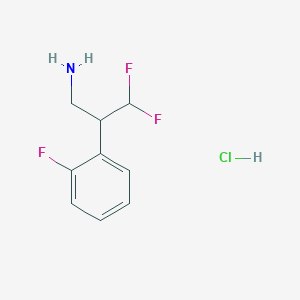

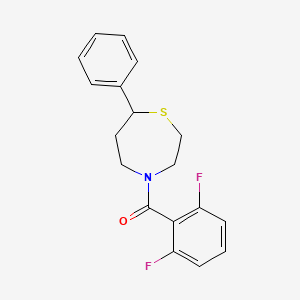

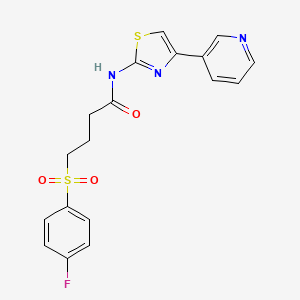

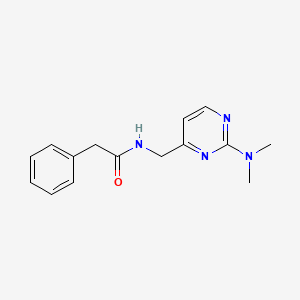

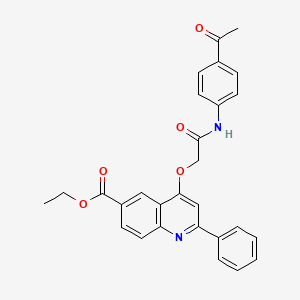

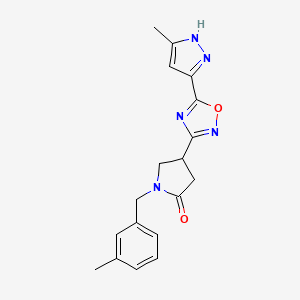

![molecular formula C17H22N4O4 B3007694 5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005304-03-9](/img/structure/B3007694.png)

5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse pharmacological activities. Pyrimidine and its derivatives are known to possess antiviral, anti-inflammatory, and anticancer properties, among others. The specific structure of this compound suggests potential biological activity, possibly as an inhibitor of certain enzymes or receptors, although the exact activity would need to be confirmed through biological testing .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. A relevant approach is the water-mediated and catalyst-free method for synthesizing functionalized pyrimidine diones, as described in the first paper. This method involves a one-pot multicomponent reaction that is environmentally friendly due to the avoidance of toxic solvents and the use of water as the reaction medium. The process is characterized by operational simplicity and high atom-economy, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their biological activity. The presence of substituents on the pyrimidine ring can significantly influence the compound's binding affinity to biological targets. For instance, the ethoxy and piperidinoethyl groups in the compound of interest may contribute to its solubility and potential interaction with enzymes or receptors. The molecular structure analysis would involve examining the electronic distribution, steric factors, and potential hydrogen bonding sites that could be key in its biological activity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and amination. The fourth paper discusses the regioselective amination of condensed pyrimidines, which could be relevant to the modification of the compound to enhance its biological activity or to create analogs for structure-activity relationship studies. The reactivity of different positions on the pyrimidine ring can be exploited to introduce new functional groups that may alter the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are influenced by the nature of the substituents on the pyrimidine ring. The compound's solubility in water and organic solvents, its thermal stability, and its reactivity under different pH conditions are all critical parameters that would need to be assessed to understand its suitability for pharmaceutical use. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also be part of this analysis .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of Novel Heterocyclic Compounds : Research demonstrates the synthesis of various pyrimidine derivatives with potential anti-inflammatory and analgesic properties. These compounds, including those derived from visnaginone and khellinone, have been shown to inhibit cyclooxygenase (COX) enzymes, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Biological Activity : Another study on 5-fluoro-1,3-oxazine-2,6(3H)-dione, a compound with a partially related structure, highlighted its inhibitory activity against certain bacteria and leukemia cells, showcasing the diverse pharmacological potentials of pyrimidine derivatives (Bobek et al., 1979).

Conformational and Structural Analyses : The detailed study of compounds like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and its derivatives emphasizes the importance of molecular structure in determining pharmacological activity, including aromatase inhibition, which is critical in certain cancer therapies (Mccague & Rowlands, 1992).

Mechanism of Action

properties

IUPAC Name |

5-ethoxy-1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-3-25-12-7-8-18-15-14(12)16(23)21(17(24)19(15)2)11-13(22)20-9-5-4-6-10-20/h7-8H,3-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXQYWWTFIRAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)